5-Ethyl-1,3-dihydro-2H-indol-2-one

カタログ番号 B1311639

CAS番号:

150560-61-5

分子量: 161.2 g/mol

InChIキー: PFZOPWMHTMNDMV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic aromatic compound . It has a molecular weight of 161.2 . The IUPAC name for this compound is 5-ethyl-1,3-dihydro-2H-indol-2-one .

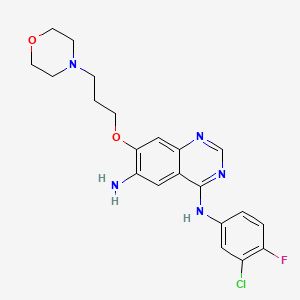

Molecular Structure Analysis

The molecular formula of 5-Ethyl-1,3-dihydro-2H-indol-2-one is C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-6,11-12H,2H2,1H3 .科学的研究の応用

Application in Anti-Inflammatory Drugs

- Scientific Field: Medicinal Chemistry .

- Summary of Application: 5-Ethyl-1,3-dihydro-2H-indol-2-one derivatives have been used in the design and synthesis of new drugs with COX-2 inhibitory activities . These compounds have potential applications in the treatment of inflammation-related diseases .

- Methods of Application: The derivatives were synthesized via the Knoevenagel condensation reaction . Their cytotoxicity, in vitro anti-inflammatory ability, and in vitro COX-2 inhibitory activity were evaluated .

- Results: Compounds 4a, 4e, 4i-4j, and 9d exhibited weak cytotoxicity and different degrees of inhibition against NO production in LPS-stimulated RAW 264.7 cells . Compounds 4e, 9h, and 9i showed good COX-2 inhibitory activities .

Application in Antiviral Drugs

- Scientific Field: Pharmaceutical Sciences .

- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as antiviral agents .

- Methods of Application: Various indole derivatives were synthesized and tested for their antiviral activity against a broad range of RNA and DNA viruses .

- Results: Certain indole derivatives showed potent antiviral activity with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .

Application in Antitubercular Drugs

- Scientific Field: Medicinal Chemistry .

- Summary of Application: 1,3-dihydro-2H-indol-2-ones derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have been reported to exhibit antitubercular activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Application in Anticancer Drugs

- Scientific Field: Medicinal Chemistry .

- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as anticancer agents .

- Methods of Application: Various indole derivatives were synthesized and tested for their anticancer activity .

- Results: Certain indole derivatives showed potent anticancer activity .

Application in Anti-HIV Drugs

- Scientific Field: Pharmaceutical Sciences .

- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as anti-HIV agents .

- Methods of Application: Various indole derivatives were synthesized and tested for their anti-HIV activity .

- Results: Certain indole derivatives showed potent anti-HIV activity .

Application in Antidiabetic Drugs

- Scientific Field: Medicinal Chemistry .

- Summary of Application: 1,3-dihydro-2H-indol-2-ones derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have been reported to exhibit antidiabetic activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Application in Antioxidant Drugs

- Scientific Field: Medicinal Chemistry .

- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as antioxidant agents .

- Methods of Application: Various indole derivatives were synthesized and tested for their antioxidant activity .

- Results: Certain indole derivatives showed potent antioxidant activity .

Application in Kinase Inhibitory Drugs

- Scientific Field: Pharmaceutical Sciences .

- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as kinase inhibitory agents .

- Methods of Application: Various indole derivatives were synthesized and tested for their kinase inhibitory activity .

- Results: Certain indole derivatives showed potent kinase inhibitory activity .

Application in Neuroprotective Drugs

- Scientific Field: Medicinal Chemistry .

- Summary of Application: 1,3-dihydro-2H-indol-2-ones derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have been reported to exhibit neuroprotective activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

将来の方向性

特性

IUPAC Name |

5-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOPWMHTMNDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436220 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

150560-61-5 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

5-Acetyl-2-oxindole (2 g) and 15 ml of trifluoroacetic acid in an ice bath was slowly treated with 1.8 g of triethylsilane and then stirred at room temperature for 5 hours. One ml of triethylsilane was added and stirring continued overnight. The reaction mixture was poured into ice water and the resulting precipitate collected by vacuum filtration, washed copiously with water and dried under vacuum to give 1.3 g (71% yield) of 5-ethyl-2-oxindole as a yellow solid.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

71%

Synthesis routes and methods II

Procedure details

To 5-Acetyl-2-oxindole (2 g) in 15 mL of trifluoroacetic acid in an ice bath was slowly added 1.8 g of triethylsilane; the reaction was then stirred at room temperature for 5 hours. One mL of triethylsilane was added and the stirring continued overnight. The reaction mixture was poured into ice water and the resulting precipitate collected by vacuum filtration, washed copiously with water and dried under vacuum to give 1.3 g (71% yield) of the title compound as a yellow solid.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

71%

Synthesis routes and methods III

Procedure details

The 5-acetyloxindole (54 g, 308 mmol), acetic acid (400 ml) and palladium on carbon (10%, 5 g) are combined and treated with hydrogen for 14 hours at 55 psi. The catalyst is removed by filtering through a bed of Celite, the filtrate is concentrated under reduced pressure and the residue is treated with ether to give 5-ethyloxindole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。